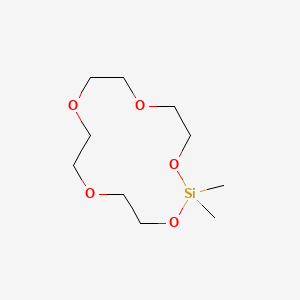

dimethylsila-14-crown-5

Descripción

Context of Silacrown Ethers within Macrocyclic Ligand Research

Macrocyclic ligands, such as crown ethers, have been a subject of intense research since their discovery by Charles Pedersen in 1967. google.com These cyclic polyethers are renowned for their ability to selectively bind cations, a property that has led to their widespread application in various chemical processes. rsc.orgwikipedia.org Silacrown ethers represent a significant variation on the classic crown ether structure. google.com By replacing a –C2H4– group with a silicon group, researchers have been able to fine-tune the properties of these macrocycles. google.com This substitution allows for the introduction of various organic radicals to the silicon atom, which can alter the solubility and reactivity of the silacrown. google.comkoreascience.kr

Significance of Silicon Incorporation in Polyether Macrocycles

The incorporation of a silicon atom into the polyether ring of a crown ether has several important consequences. The Si-O bond is approximately 60% longer than the C-C and C-O bonds, which alters the cavity size of the macrocycle. researchgate.net This change in ring size can affect the selectivity of the silacrown for different cations. researchgate.netgelest.com For instance, while 15-crown-5 (B104581) shows a high affinity for the sodium cation, the analogous dimethylsila-14-crown-5 exhibits different binding characteristics. wikipedia.org

Historical Development and Initial Investigations of this compound

The synthesis of silacrown ethers, including this compound, was first reported in the early 1980s. google.com The initial method of synthesis involved the transesterification of alkoxysilanes with polyethylene (B3416737) glycols. koreascience.kr This process allowed for the creation of a variety of silacrowns with different ring sizes and substituents on the silicon atom. google.com

Early investigations into this compound focused on its ability to form stable complexes with alkali and alkaline earth metal salts. google.com These studies revealed that silacrowns behave as phase-transfer catalysts, similar to their all-carbon crown ether counterparts. google.comkoreascience.kr By solvating metal ions, they leave the anions unencumbered, thereby enhancing their reactivity. google.com Research has also explored the use of this compound and other silacrowns as ionophores in ion-selective electrodes and as components in the creation of supramolecular materials. koreascience.kr

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 70851-49-9 | gelest.commatrix-fine-chemicals.comfluorochem.co.ukchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C10H22O5Si | gelest.commatrix-fine-chemicals.comfluorochem.co.uksigmaaldrich.com |

| Molecular Weight | 250.37 g/mol | gelest.com |

| Appearance | Clear Liquid | fluorochem.co.uk |

| Boiling Point | 125-129 °C at 0.5 mmHg | gelest.comfluorochem.co.uk |

| Density | 1.08 g/mL | gelest.comfluorochem.co.uk |

| Refractive Index | 1.4522 @ 20°C | gelest.com |

| Flash Point | >110 °C | gelest.comfluorochem.co.uk |

Research Findings on this compound

Subsequent research has delved deeper into the specific applications and properties of this compound. Studies have investigated its use in various contexts, from a catalyst in organic reactions to a component in advanced materials.

Ion Transport and Selectivity

Pannell et al. conducted studies on the metal ion transport efficiency of various silacrown ethers, including the family to which this compound belongs. gelest.com Their work demonstrated that silacrowns are effective ionophores, with transport efficiencies comparable to, though slightly less than, well-known crown ethers like dibenzo-18-crown-6. gelest.com The selectivity of silacrowns for different alkali metal ions (Li+, Na+, K+, Rb+, and Cs+) was found to be dependent on the ring size. gelest.com

Phase-Transfer Catalysis

The ability of silacrowns to act as phase-transfer catalysts has been a significant area of investigation. google.com This property is crucial in many industrial and laboratory-scale chemical reactions, where it facilitates the reaction between reagents that are soluble in different, immiscible phases. The incorporation of silicon allows for modifications that can enhance the catalytic activity and solubility of the macrocycle in various organic solvents. google.com

Interactive Data Table: Comparison of Related Crown Ethers

| Compound | Ring Size | Number of Oxygen Atoms | Key Cation Affinity |

| 12-Crown-4 (B1663920) | 12 | 4 | Li+ |

| This compound | 14 | 5 | Varies |

| 15-Crown-5 | 15 | 5 | Na+ |

| 18-Crown-6 (B118740) | 18 | 6 | K+ |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5Si/c1-16(2)14-9-7-12-5-3-11-4-6-13-8-10-15-16/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOBGPYSBDFDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(OCCOCCOCCOCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072174 | |

| Record name | 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70851-49-9 | |

| Record name | Dimethylsila-14-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylsila-14-crown-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLSILA-14-CROWN-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DCQ8Q2KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Dimethylsila 14 Crown 5

Transesterification Approaches for Dimethylsila-14-crown-5 Synthesis

Transesterification is a primary and widely utilized method for synthesizing silacrown ethers, including this compound. researchgate.netsci-hub.se This approach involves the reaction of a dialkoxysilane with a polyethylene (B3416737) glycol, leading to the formation of the desired macrocycle and an alcohol byproduct.

The core of this synthetic route is the condensation reaction between a dialkoxysilane, such as dimethyldimethoxysilane or diethoxydimethylsilane, and tetraethylene glycol. researchgate.netsci-hub.se The reaction joins the silicon atom from the silane (B1218182) with the terminal oxygen atoms of the glycol chain, displacing alcohol molecules (methanol or ethanol) and forming the cyclic structure of this compound. The use of alkoxysilanes is often preferred over chlorosilanes because the reaction conditions are generally milder and the alcohol byproducts are less corrosive than the hydrogen chloride (HCl) generated from chlorosilanes. sci-hub.se

The general reaction is as follows: CH₃OCH₂(CH₂OCH₂)₃CH₂OH + (CH₃)₂Si(OCH₃)₂ → (CH₂)₂Si(OCH₂CH₂O)₄ + 2CH₃OH

The efficiency of the transesterification reaction is highly dependent on the choice of catalyst. A variety of catalysts can be employed, including methylsulfonic acid, toluenesulfonic acid, and sodium metal. researchgate.net However, alkoxy titanates, such as tetrabutyltitanate, are generally the preferred catalysts for this cyclization. researchgate.netsci-hub.se Sodium methoxide (B1231860) (NaOMe) is also cited as an effective catalyst for the synthesis of silacrowns via transesterification. sci-hub.se The catalyst facilitates the exchange between the alkoxy groups on the silane and the hydroxyl groups of the polyethylene glycol, driving the reaction toward the formation of the silacrown ether.

A critical challenge in the synthesis of this compound is managing the competition between intramolecular cyclization (which forms the desired crown ether) and intermolecular polymerization (which forms linear polysiloxanes). researchgate.netsci-hub.se To favor cyclization, the reaction is typically conducted under conditions that promote the formation of the monomeric ring structure. A key technique involves the slow distillation of the alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture. researchgate.netsci-hub.se By removing 80-95% of the alcohol as it is formed, the equilibrium is shifted towards the cyclized product. researchgate.net This high-dilution principle minimizes interactions between different molecules, thereby suppressing the formation of long polymer chains.

Optimization of Catalytic Systems (e.g., Alkoxy Titanates, Sodium Methoxide)

Dehydrochlorinative Cyclization Methods

An alternative route to silacrown ethers involves dehydrochlorinative cyclization. This method utilizes a dichlorosilane, such as dimethyldichlorosilane, which reacts with a diol like tetraethylene glycol. researchgate.net In this reaction, the silicon-chlorine bonds react with the hydroxyl groups of the glycol, forming the Si-O-C linkages of the crown ether ring and eliminating hydrogen chloride (HCl) as a byproduct. researchgate.netsci-hub.se While effective, this method can be less desirable because the HCl produced is corrosive and can potentially cause acid-catalyzed decomposition of the silacrown product. sci-hub.se

The general reaction is: HO(CH₂CH₂O)₄H + (CH₃)₂SiCl₂ → (CH₂)₂Si(OCH₂CH₂O)₄ + 2HCl

The synthesis of a related compound, dimethylsila-cyclohexano-14-crown-5, has been demonstrated using this dehydrochlorinative cyclization pathway, confirming the viability of this approach for creating 14-membered silacrown rings. researchgate.net

Synthesis of this compound Derivatives

The functionalization of the silacrown ring allows for the creation of derivatives with tailored properties. This is typically achieved by starting with a functionalized silane precursor rather than modifying the pre-formed this compound.

To introduce an unsaturated group like a vinyl moiety, a functionalized alkoxysilane is used in the transesterification reaction. For instance, the synthesis of vinylmethylsila-14-crown-5 is accomplished by reacting vinylmethyldiethoxysilane with tetraethylene glycol in the presence of a tetrabutyltitanate catalyst. researchgate.net The reaction proceeds similarly to the synthesis of the dimethyl analog, with the vinyl group remaining attached to the silicon atom within the final macrocyclic structure. researchgate.netsci-hub.se This provides a reactive handle on the silacrown for further chemical modifications or for polymerization into functional materials.

Research Findings

The synthesis of various silacrown ethers by transesterification has been reported with varying yields. The table below summarizes key data for this compound and a representative derivative.

| Compound | Boiling Point (°C at Pressure, mmHg) | Yield (%) |

| This compound | 125-130 (0.5) | 79 |

| vinylmethylsila-14-crown-5 | 129-131 (0.5) | 47 |

Data sourced from Haque and Sohn, 2020. sci-hub.se

Synthesis of Lariat-Silacrown Ether Analogues

Lariat (B8276320) ethers are a class of macrocyclic compounds featuring a coordinating sidearm attached to the main ring. This structural modification enhances the stability and selectivity of cation binding by creating a three-dimensional coordination sphere. In the context of silacrown ethers, lariat analogues are synthesized to introduce additional donor groups, thereby tailoring their complexation properties.

A notable example is the synthesis of a lariat-silacrown ether analogue, Sila15NH. researchgate.netresearchgate.net This compound is a 15-membered ring analogue, but its synthetic strategy illustrates the general methodology for creating such structures. The synthesis involves the reaction of tetraethylene glycol and 3-aminopropyl triethoxysilane, using metallic sodium as a precursor. researchgate.net This approach yielded the lariat-silacrown ether, identified as 3-[1-[[1-(3-aminopropyl)-2,5,8,11,14-pentaoxa-1-silacyclotetradec-1-yl] oxy]-2,5,8,11,14-pentaoxa-1-silacyclotetradec-1-yl]propan-1-amine, with a good yield of 64%. researchgate.net The sidearm, in this case, is an aminopropyl group which provides a nitrogen donor atom for coordination.

General synthetic routes for C-pivot lariat ethers often involve the condensation of functionalized diols with a long-chain diether containing leaving groups, such as pentaethylene glycol ditosylate, in the presence of a templating cation like potassium. nih.gov While not specific to silacrowns, this principle can be adapted. For a this compound lariat ether, a similar approach would involve reacting a functionalized di-substituted silane with tetraethylene glycol.

The key steps and components for the synthesis of a lariat-silacrown ether analogue are summarized in the table below.

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| Tetraethylene glycol, 3-aminopropyl triethoxysilane | Metallic Sodium | 3-[1-[[1-(3-aminopropyl)-2,5,8,11,14-pentaoxa-1-silacyclotetradec-1-yl] oxy]-2,5,8,11,14-pentaoxa-1-silacyclotetradec-1-yl]propan-1-amine (Sila15NH) | 64% | researchgate.net |

One-Pot Synthetic Routes for Polysiloxane Crown Ethers

Polysiloxane crown ethers represent a class of hybrid materials that combine the flexible backbone of a polysiloxane with the ion-coordinating properties of crown ether macrocycles. A one-pot synthesis for polysiloxane crown ethers incorporating the 2,5,8,11,14-pentaoxa-1-silacyclotetradecane unit (a sila-14-crown-5 analogue) has been developed. researchgate.net

This synthetic approach utilizes tetraethyl orthosilicate (B98303) (TEOS) as a silica (B1680970) precursor, which reacts with tetraethylene glycol in the presence of metallic sodium. researchgate.net The reaction leads to the formation of a polymer network where the silacrown ether moieties are integrated into the polysiloxane chains. The resulting materials are characterized as polysiloxane crown ethers (PSCrown). researchgate.net

The properties of the final hybrid material can be tuned by adjusting the ratio of the precursors. An increase in the proportion of the TEOS silica precursor has been shown to enhance the thermal and mechanical properties of the resulting polymer. researchgate.net This synthetic strategy offers a direct method to produce functionalized polymers with potential applications in ion separation and sensing, leveraging the synergistic properties of the inorganic polysiloxane and the organic crown ether components.

The table below outlines the key components and findings for the one-pot synthesis of these polysiloxane crown ethers.

| Precursors | Product Description | Key Findings | Reference |

| Tetraethyl orthosilicate (TEOS), Tetraethylene glycol, Metallic Sodium | Polysiloxane crown ethers (PSCrown—2,5,8,11,14-pentaoxa-1-silacyclotetradecane-polymer) | The proportional increase of TEOS improves the thermal and mechanical properties of the hybrid material. | researchgate.net |

Coordination Chemistry and Ion Binding Properties of Dimethylsila 14 Crown 5

Complexation with Metal Cations

Dimethylsila-14-crown-5 is known to form stable molecular complexes with various metal salts, particularly those of alkali and alkaline earth metals. rsc.org This ability to selectively bind cations is central to its function in various applications, such as phase-transfer catalysis and ion sensing. rsc.orgkoreascience.kr

This compound readily interacts with lithium (Li+), sodium (Na+), and potassium (K+) cations. dntb.gov.ua This complexing ability is foundational to its use in creating ion-selective sensors. koreascience.krbeilstein-journals.orgnih.gov The oxygen atoms within the crown ether's ring are positioned to coordinate with a cation held in the cavity, while the molecule's exterior remains hydrophobic. wikipedia.org This host-guest interaction involves the silacrown ether acting as the host and the alkali metal ion as the guest. The formation of these complexes is often studied in the context of their incorporation into other materials, such as layered silicates, where the silacrown accommodates the interlayer cations. dntb.gov.uaoup.com

The name "this compound" indicates a 14-membered ring containing five oxygen atoms. This compound is analogous to the all-carbon crown ether, 15-crown-5 (B104581), which is known to have a high affinity for the sodium cation. rsc.orgwikipedia.org Although the silacrown has one fewer atom in its ring, the longer silicon-oxygen bonds result in a cavity size that is comparable to that of 15-crown-5. rsc.org This structural similarity suggests a strong potential for binding Na+.

The presence of the dimethylsilyl group (-Si(CH₃)₂-) in place of an ethylene (B1197577) group (-CH₂-CH₂-) introduces significant changes:

Bond Flexibility : The Si-O-Si bond angle is considerably more flexible than the C-O-C bond angle in traditional crown ethers, allowing the macrocycle to adapt its conformation to better fit a target cation.

Electronic Effects : The Si-O bond is highly polar, but the oxygen atom is less basic compared to the oxygen atoms in a C-O bond. rsc.org This can influence the strength of the ion-dipole interactions that hold the complex together.

Conformational Influence : In complexes, the methyl groups on the silicon atom often adopt a specific, eclipsed conformation. mdpi.comresearchgate.net

These factors combined determine the cation selectivity. The affinity of crown ethers for alkali metal ions is influenced by the charge density of the ion, with selectivity patterns often changing based on the specific macrocycle structure. wikipedia.org For example, a related silicon-bridged bis(12-crown-4) exhibits a selectivity sequence of Na⁺ > K⁺ > Li⁺.

Table 1: Comparison of Ionic Diameters and Crown Ether Cavity Sizes

| Ion/Molecule | Diameter (Å) |

| Li⁺ | 1.52 |

| Na⁺ | 2.04 |

| K⁺ | 2.76 |

| 12-Crown-4 (B1663920) Cavity | 1.2 - 1.5 |

| 15-Crown-5 / Sila-14-crown-5 Cavity | 1.7 - 2.2 |

| 18-Crown-6 (B118740) Cavity | 2.6 - 3.2 |

Note: Data compiled from general knowledge on crown ether and ion sizes to illustrate the principle of size matching.

The stability of a complex between a host (crown ether) and a guest (metal ion) in solution is quantified by the stability constant (log K), a type of equilibrium constant. utwente.nl A higher stability constant indicates a stronger interaction and a more stable complex. This value can be determined using various methods, including conductometric or polarographic titrations. utwente.nlscilit.com

While specific stability constants for this compound are not widely published, data for the structurally analogous 15-crown-5 provide insight into its expected behavior. The stability of these complexes is highly dependent on the solvent used, but trends generally follow the principle of size-matching. utwente.nl For 15-crown-5, the cavity size is best suited for Na+, which is often reflected in the stability constants.

Table 2: Example Stability Constants (log K₁) for 15-Crown-5 Complexes with Alkali Metal Ions in Methanol (B129727)

| Cation | log K₁ |

| Li⁺ | 2.63 |

| Na⁺ | 3.33 |

| K⁺ | 3.27 |

| Rb⁺ | 2.76 |

| Cs⁺ | 2.18 |

Source: Data for the analogous compound 15-crown-5 in methanol, presented for comparative purposes. utwente.nl

Role of Macrocycle Cavity Size and Silicon Substitution in Cation Selectivity

Supramolecular Interactions with Other Species

Beyond simple metal cations, this compound engages in more complex supramolecular chemistry, forming host-guest complexes with organic cations and integrating into larger material assemblies.

Crown ethers can form stable host-guest complexes with electron-deficient organic cations, such as the diquaternary salts of 4,4'-bipyridine, commonly known as viologens. yu.edu.jo These interactions are typically driven by a combination of ion-dipole forces, hydrogen bonding, and charge-transfer interactions between the electron-rich crown ether and the electron-poor viologen guest. yu.edu.jorsc.org

The formation of 1:1 or 1:2 "pseudorotaxane" structures, where the viologen "threads" through one or two crown ether rings, has been observed. rsc.orgnih.gov The stability of such complexes depends on the specific structures of both the host and the guest. rsc.org While the complexation of various crown ethers with viologens is well-documented, specific studies detailing the interaction between this compound and viologen bromide are not prominent in the surveyed literature. However, based on the known principles of crown ether chemistry, the formation of such a charge-transfer complex is plausible. yu.edu.jobioone.org

One of the well-documented supramolecular applications of this compound is its intercalation into the interlayer spaces of layered silicate (B1173343) materials, such as montmorillonite (B579905) clay. koreascience.krdntb.gov.uaoup.comacs.orgresearchgate.net These clays (B1170129) possess a layered structure with exchangeable cations (e.g., Li+, Na+, K+) residing in the hydrated interlayer region. dntb.gov.uaacs.org

The this compound molecule can be inserted into this interlayer space, where it displaces the water molecules surrounding the cations and coordinates with them directly. dntb.gov.uaacs.org This process creates a new organic-inorganic hybrid material. acs.org The success and nature of this intercalation are confirmed using analytical techniques such as X-ray diffraction (XRD), which measures the change in the basal spacing between the silicate layers, and Fourier-transform infrared (FTIR) spectroscopy. dntb.gov.uaresearchgate.net Furthermore, solid-state nuclear magnetic resonance (NMR) spectroscopy provides direct evidence of the replacement of water molecules from the cation's hydration shell by the silacrown ligand. dntb.gov.ua These hybrid materials have been investigated for their potential use in developing potentiometric sensors for alkali ions. dntb.gov.uabeilstein-journals.orgnih.gov

Intercalation into Layered Silicate Materials

Disposition of this compound in Interlayer Spaces

Research has demonstrated the successful intercalation of this compound (DMS14C5) into the interlayer spaces of montmorillonite, a type of layered silicate. dntb.gov.uaoup.comkoreascience.kr This process involves the insertion of the silacrown ether molecules between the layers of the clay mineral. The disposition of the macrocycle within these confined nanospaces is a critical factor governing the subsequent interactions with interlayer cations.

Spectroscopic techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) provide insights into the arrangement of DMS14C5 in the interlayer region. dntb.gov.uaoup.comacs.org These studies suggest that the silacrown ether molecules orient themselves in a manner that facilitates interaction with the exchangeable cations present within the clay galleries. The flexible nature of the silacrown ether likely allows it to adopt a conformation that optimizes its fit within the constrained environment of the interlayer space.

The intercalation of DMS14C5 into montmorillonite has been achieved with various exchangeable cations, including Li+, Na+, and K+. dntb.gov.uaoup.comkoreascience.kr The nature of the cation can influence the precise arrangement and orientation of the silacrown ether within the interlayer spaces. This ability to intercalate into layered materials opens up possibilities for creating novel hybrid materials with tailored properties for applications such as sensors and catalysts. koreascience.kracs.org

Accommodation of Interlayer Cations within the Macrocycle Cavity

A key aspect of the coordination chemistry of this compound within the interlayer spaces of materials like montmorillonite is its ability to accommodate interlayer cations within its macrocyclic cavity. dntb.gov.uaoup.com The size of the cavity in DMS14C5 is well-suited for complexing with alkali metal ions, particularly sodium ions (Na+). myskinrecipes.comwikipedia.orgnih.gov

Spectroscopic evidence from XRD and FTIR analyses confirms the interaction between the silacrown ether and the interlayer cations. dntb.gov.uaoup.comacs.org The accommodation of a cation within the cavity is driven by ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the polyether ring. The presence of the dimethylsilyl group can influence the conformation of the ring and, consequently, the strength and selectivity of cation binding.

Replacement of Water Molecules from Hydration Shells of Interlayer Cations

In hydrated layered materials like montmorillonite, the interlayer cations are typically surrounded by a shell of water molecules. dntb.gov.uaacs.org The intercalation of this compound can lead to the displacement of these water molecules from the hydration shell of the interlayer cations. dntb.gov.uaacs.org This process is a critical step in the complexation of the cation by the macrocycle.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 23Na NMR, has been instrumental in providing direct evidence for the replacement of water molecules. dntb.gov.uaacs.org These studies show that the ether oxygen atoms of the DMS14C5 molecule coordinate with the interlayer cation, effectively taking the place of the water molecules in its primary coordination sphere. This interaction is influenced by the nature of both the cation and the ligand. dntb.gov.ua

Ion Transport Efficiency and Mechanisms

The ability of this compound to selectively bind and transport cations across membranes and through layered structures is a key area of research. myskinrecipes.comresearchgate.net Its ionophoric character, similar to that of traditional crown ethers, allows it to act as a carrier for metal ions. koreascience.kr This property is fundamental to its application in areas such as ion-selective sensors and phase transfer catalysis. koreascience.krmyskinrecipes.com

The efficiency of ion transport is influenced by several factors, including the stability of the cation-macrocycle complex, the lipophilicity of the silacrown ether, and the nature of the medium through which transport occurs. Studies have investigated the metal ion transport efficiency of various silacrown ethers, highlighting their potential as effective ionophores. koreascience.krresearchgate.net The mechanism of transport typically involves the formation of a complex between the silacrown ether and the cation on one side of a membrane, diffusion of this complex across the membrane, and subsequent release of the cation on the other side.

In the context of intercalated materials, the ligand-cation enthalpy plays a crucial role in controlling the ion-transport properties. acs.org This control over ionic mobility forms the basis for applications in solid electrolytes and ion-selective membranes. acs.org The development of potentiometric sensors using montmorillonite intercalated with DMS14C5 demonstrates the practical application of its ion transport capabilities for the detection of alkali-metal ions. dntb.gov.uabeilstein-journals.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22O5Si | matrix-fine-chemicals.comgelest.com |

| Molecular Weight | 250.37 g/mol | gelest.com |

| Appearance | Colorless liquid | koreascience.kr |

| Boiling Point | 125-129 °C at 0.5 mmHg | gelest.com |

| Density | 1.08 g/mL | gelest.com |

| Refractive Index | 1.4522 @ 20°C | gelest.com |

| CAS Number | 70851-49-9 | matrix-fine-chemicals.com |

Structural Elucidation and Advanced Spectroscopic Characterization

The precise three-dimensional arrangement of atoms and the nature of chemical bonds within dimethylsila-14-crown-5 and its complexes are fundamental to understanding its function. Advanced analytical techniques provide a window into this molecular world.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystal structure of materials. For this compound, XRD studies have been instrumental in analyzing its complexes. nih.gov

When this compound forms complexes with metal cations, the resulting crystalline structures can be meticulously mapped using XRD. This analysis reveals crucial information such as bond lengths, bond angles, and the coordination geometry around the central cation. For instance, in complexes with first-row transition metal dications, these ions are often found to fit snugly within the crown ether cavity. wikipedia.org The resulting structures frequently exhibit a seven-coordinate geometry, with the crown ether defining the equatorial plane and two axial ligands, such as water molecules, completing the coordination sphere. wikipedia.org

The interaction of this compound with layered materials, such as montmorillonite (B579905) clays (B1170129), has been investigated to understand how the macrocycle arranges itself within the interlayer spaces. dntb.gov.uaoup.comacs.org XRD patterns of these intercalated compounds provide information on the expansion of the clay layers, which in turn suggests the orientation and conformation of the entrapped crown ether molecules. dntb.gov.uaoup.com This disposition is crucial for the material's potential applications, such as in ion-selective sensors. dntb.gov.uaacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. anr.fr For this compound, various NMR techniques have been employed to characterize its structure and the nature of its interactions with cations.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of organic compounds. mdpi.com In the case of this compound, the chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the macrocyclic ring. These spectra can confirm the presence of the dimethylsilyl group and the ethylene (B1197577) oxide units. gelest.comsigmaaldrich.com Furthermore, changes in these spectra upon complexation with cations can indicate which parts of the macrocycle are involved in binding.

Solid-state NMR is particularly useful for studying materials in the solid phase, such as crystalline complexes and intercalates. nih.gov For complexes of this compound with sodium ions, ²³Na solid-state NMR provides direct insight into the environment of the complexed cation. dntb.gov.uaacs.orgnih.gov The parameters derived from these spectra, such as the quadrupolar coupling constant, can reveal details about the symmetry and coordination of the sodium ion within the crown ether cavity. nih.govrsc.org

Similarly, ²⁹Si solid-state NMR is used to probe the silicon environment. dntb.gov.uaacs.org This technique can confirm the coordination of the silicon atom and detect any changes in its chemical environment upon intercalation or complexation. panacea-nmr.eu For example, in silacrown ether-clay intercalation materials, ²⁹Si NMR helps to understand the interactions between the silicon atom of the macrocycle and the silicate (B1173343) layers. beilstein-journals.org

| Spectroscopic Data for this compound | |

| Technique | Observation |

| ¹H NMR | Provides information on the proton environments in the macrocycle. |

| ¹³C NMR | Reveals the chemical environment of the carbon atoms. dntb.gov.ua |

| ²³Na Solid-State NMR | Probes the local environment of complexed sodium ions. dntb.gov.uaacs.org |

| ²⁹Si Solid-State NMR | Investigates the coordination and environment of the silicon atom. dntb.gov.uaacs.org |

| FTIR Spectroscopy | Shows characteristic vibrational bands for Si-C and C-O-C bonds. dntb.gov.uaoup.comacs.org |

| X-ray Diffraction (XRD) | Determines the d-spacing in intercalated clay materials. dntb.gov.uaoup.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

Analysis of Functional Group Vibrations and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and understanding the intermolecular interactions within a molecule. In the case of this compound, IR spectra provide key insights into its vibrational modes. Although specific IR data for the pure compound is not detailed in the provided search results, studies on related crown ethers and their complexes reveal characteristic vibrational bands. For instance, the C-O-C stretching vibrations in crown ethers typically appear in the fingerprint region of the IR spectrum.

When this compound interacts with other molecules, particularly those capable of hydrogen bonding, shifts in the vibrational frequencies can be observed. Hydrogen bonds, which are primarily electrostatic interactions, can influence the vibrational modes of the participating functional groups. mdpi.com The formation of hydrogen bonds, such as N-H···O or O-H···O, in complexes involving crown ethers leads to noticeable changes in the IR spectrum. nih.govresearchgate.net For example, the stretching vibrations of O-H or N-H groups involved in hydrogen bonding typically shift to lower wavenumbers. mdpi.com While direct evidence from the provided results is not available for this compound, it is a well-established principle that the ether oxygens of the crown ring can act as hydrogen bond acceptors. nih.govresearchgate.net

In studies where this compound is intercalated into materials like montmorillonite clay, Fourier Transform Infrared (FTIR) spectroscopy helps to understand the arrangement of the macrocycle and its interactions within the interlayer spaces. dntb.gov.uaoup.com

A summary of typical IR absorption bands for related crown ether structures is presented below:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (in water) | Stretching | 3460 |

| N-H | Stretching | 3360 |

| C-H (aromatic) | Stretching | 2910 |

| C=O (carboxylic) | Stretching | 1730 |

| C=C (aromatic) | Stretching | 1590, 1520, 1447 |

| C-N | Stretching | 1300 |

| C-O (carboxylic) | Stretching | 1250 |

| This table is based on data for a co-crystal of 18-crown-6 (B118740) and is for illustrative purposes of typical crown ether-related vibrations. researchgate.net |

Insights into Macrocycle Conformation and Cation Interaction

This compound demonstrates the ability to form stable molecular complexes with alkali metal salts. google.com This complexation is driven by the interaction between the metal cation and the electron-rich oxygen atoms of the crown ether cavity. The specificity of this interaction was demonstrated in solubility enhancement studies, where this compound showed a preference for sodium ions over potassium ions. gelest.com

When intercalated into montmorillonite clays containing Li+, Na+, or K+ cations, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C and ²³Na NMR) provides evidence for the replacement of water molecules from the hydration shell of the interlayer cations by the silacrown ligand. dntb.gov.uaacs.org This confirms that the macrocycle directly accommodates the cations within its cavity. dntb.gov.uaoup.com The nature and strength of these interactions are dependent on the specific cation present. dntb.gov.ua

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₅Si | gelest.comnih.govchemicalbook.com |

| Molecular Weight | 250.36 g/mol | nih.govchemicalbook.com |

| Boiling Point | 125-130 °C at 0.5 mmHg | koreascience.krfluorochem.co.uk |

| Density | 1.08 g/cm³ | gelest.comchemicalbook.com |

| Refractive Index | 1.4522 | gelest.comchemicalbook.com |

Computational and Theoretical Investigations of Dimethylsila 14 Crown 5

Ab Initio and Molecular Mechanics Calculations

Computational analysis of flexible macrocycles like dimethylsila-14-crown-5 typically employs a combination of molecular mechanics (MM) and more rigorous ab initio or quantum mechanical (QM) methods to explore their complex potential energy surfaces. irb.hr This hierarchical approach is essential for identifying the most stable three-dimensional arrangements (conformers) of the molecule.

Initially, molecular mechanics force fields (like MM3) are used for an extensive conformational search. researchgate.net This method is computationally efficient and allows for the rapid exploration of thousands of possible conformers. The lowest energy structures identified by MM are then subjected to higher-level ab initio calculations, such as the Hartree-Fock method with a 6-31G* basis set, to refine their geometries and relative energies. irb.hr This ensures a more accurate description of the electronic structure and intramolecular interactions.

Conformational Analysis and Stereoelectronic Effects

Conformational analysis focuses on identifying the most stable arrangements of the atoms in the macrocyclic ring. For crown ethers, the relative orientation of the ether oxygens and the ethylene (B1197577) bridges determines the shape of the central cavity and, consequently, its ability to bind cations. The substitution of a carbon atom with a silicon atom introduces different bond lengths (Si-O vs. C-O) and bond angles, which significantly alters the conformational landscape compared to its all-carbon analogue, 14-crown-5.

Examination of Steric Effects on Molecular Equilibria

Steric effects, arising from the spatial repulsion between atoms, play a crucial role in governing the equilibrium between different conformers. In this compound, the two methyl groups attached to the silicon atom are a significant source of steric hindrance. These bulky groups influence the rotational barriers around the Si-O bonds and can restrict the flexibility of that segment of the ring.

Computational models can predict how these steric clashes destabilize certain conformations, forcing the molecule to adopt a shape that minimizes these unfavorable interactions. researchgate.net The balance between these steric repulsions and the aforementioned stereoelectronic preferences ultimately dictates the dominant conformer or set of conformers in equilibrium. For instance, calculations would reveal the energetic penalty associated with conformations where the methyl groups are brought into close proximity with other parts of the ring, thereby favoring more open or "flared" structures at the silicon center.

Below is a representative table illustrating the type of data generated from such computational analyses, showing the relative energies of hypothetical conformers.

| Conformer ID | Dihedral Angles (O-Si-O-C, C-O-C-C) | Steric Energy (kcal/mol) | Stereoelectronic Energy (kcal/mol) | Relative Stability (kcal/mol) |

| Conf-A | 175°, 65° | 1.2 | -3.5 | 0.0 (Global Minimum) |

| Conf-B | 70°, 68° | 2.5 | -3.1 | 1.1 |

| Conf-C | 178°, 180° | 1.5 | -1.8 | 2.4 |

| Conf-D | 65°, 175° | 3.8 | -2.0 | 3.5 |

| Note: This table is illustrative. The values are representative of what a computational study would produce and are not based on published experimental data for this specific molecule. |

Density Functional Theory (DFT) Approaches to Complexation Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules, particularly their interactions with other species like metal cations. For this compound, DFT calculations are essential for understanding its ability to selectively bind ions such as Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺). researchgate.net

Studies have combined DFT simulations with experimental techniques like solid-state NMR and FTIR spectroscopy to analyze the intercalation of this compound (DMS14C5) into montmorillonite (B579905) clays (B1170129) containing these alkali metal cations. acs.org These investigations confirm that the crown ether replaces water molecules from the hydration shell of the interlayer cations, and DFT helps to elucidate the geometry and strength of the resulting complexes. acs.org The calculations typically use functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2SVP to optimize the structure of the crown-cation complex and determine its binding energy. researchgate.net The interaction strength is often found to follow the order Mg²⁺ > Li⁺ > Na⁺ for similar crown ethers, driven primarily by electrostatic forces. researchgate.net

The calculated binding energies and Gibbs free energies of complexation can predict the selectivity of the crown ether for different ions. This information is critical for applications like ion-selective electrodes, where the molecule's preference for one ion over another is the basis of its function.

The following interactive table presents hypothetical DFT-calculated complexation data for this compound with various alkali metal ions.

| Cation | Ionic Radius (Å) | Cavity Fit | Binding Energy (kcal/mol, Gas Phase) | Gibbs Free Energy of Complexation (kcal/mol, Aqueous) |

| Li⁺ | 0.76 | Good | -55.2 | -8.5 |

| Na⁺ | 1.02 | Optimal | -46.8 | -10.2 |

| K⁺ | 1.38 | Strained | -38.5 | -6.1 |

| Note: This table is illustrative. The values are based on established principles of crown ether-cation complexation and are not from a specific published study on this compound. |

Simulations of Ion Migration and Transport Pathways

The ability of this compound to complex cations is the foundation of its use in facilitating ion movement through materials, a property essential for solid electrolytes in batteries or for ion-selective membranes. acs.org Computational simulations, particularly ab initio molecular dynamics (MD), are employed to model these transport processes at a molecular level.

These simulations can model a system containing multiple crown ether molecules within a polymer or layered matrix, such as the experimentally studied montmorillonite clay. acs.org By tracking the movement of ions over time, researchers can visualize the pathways for ion migration. The simulations can reveal the mechanism of transport—for instance, whether an ion "hops" from the cavity of one crown ether to the next. The ligand-cation enthalpy, which can be calculated using DFT, is known to control these ion-transport properties. acs.org

Advanced Applications and Functional Material Development

Development of Ion-Selective Electrodes (ISEs) and Potentiometric Sensors

The unique structure of dimethylsila-14-crown-5, which incorporates a silicon atom into a 14-membered crown ether ring, makes it a valuable ionophore for creating sensors that can detect specific ions. koreascience.krgoogle.com The longer silicon-oxygen bonds, compared to the carbon-oxygen bonds in standard crown ethers, result in a macrocycle with a slightly smaller circumference than its 15-crown-5 (B104581) analogue, influencing its ion-binding specificity. gelest.com

Selective Detection of Alkali Metal Ions (Na+, K+)

This compound (DMS14C5) demonstrates a notable ability to selectively form stable molecular complexes with alkali metal ions. google.com This property is fundamental to its application in ion-selective electrodes. Research into its ion-binding capabilities shows a marked preference for sodium ions (Na+) over potassium ions (K+). gelest.com This specificity is substantiated not only by solubility enhancement data but also by its performance in catalytic processes. gelest.com The selectivity arises from the compatibility between the size of the sodium ion and the cavity of the DMS14C5 macrocycle. gelest.commdpi.com Electrodes developed using DMS14C5 intercalated into sodium-montmorillonite (mont-Na) show a clear potentiometric response to Na+, K+, and Lithium (Li+) ions, with a distinct selectivity pattern. researchgate.net

Integration into Poly(vinyl chloride) (PVC) Membrane-Based Electrodes

A primary application of this compound is as an active ion-sensing component in poly(vinyl chloride) (PVC) membrane electrodes. koreascience.kr These sensors are fabricated by incorporating the ionophore into a PVC matrix, which provides a flexible and durable sensory film. researchgate.net The performance of such electrodes, including their selectivity and sensitivity, is highly dependent on the membrane's composition, which typically includes the ionophore, a plasticizer, and sometimes an anion excluder. koreascience.krresearchgate.net

For instance, a related compound, 1-methyl-1-vinyl-14-crown-5, when used as the active phase in a PVC membrane with a plasticizer and an anion excluder, created a Na+-selective electrode with a linear response range from 3.16×10⁻⁶ to 1.1×10⁻¹ M and a near-Nernstian slope of 55.0 mV per decade. koreascience.kr The response time for this electrode was between 5 and 15 seconds. researchgate.net Materials based on this compound intercalated in clay have also been successfully tested as the active phase in PVC electrodes for detecting alkali-metal ions. dntb.gov.uaacs.org

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | 1-methyl-1-vinyl-14-crown-5 | koreascience.krresearchgate.net |

| Linear Concentration Range | 3.16 × 10⁻⁶ to 1.1 × 10⁻¹ M | koreascience.kr |

| Slope | 55.0 mV/decade | koreascience.kr |

| Detection Limit | 2.81 × 10⁻⁶ M | researchgate.net |

| Response Time | 5 - 15 s | researchgate.net |

| Optimal pH Range | 6.5 - 9.5 | researchgate.net |

Utilization in Nanoengineered Montmorillonite-Based Intercalation Materials for Sensing

A novel approach to sensor development involves the intercalation of this compound into the layers of montmorillonite (B579905) clay. koreascience.krbeilstein-journals.orgsemanticscholar.org This process creates nanoengineered supramolecular materials where the silacrown ether is hosted within the clay's interlayer spaces. koreascience.krdntb.gov.ua These hybrid materials can then be incorporated into PVC-based electrodes to act as the active sensing phase. beilstein-journals.orgsemanticscholar.orgresearchgate.net

Studies using X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy have provided insights into the arrangement of the macrocycle within the clay's interlayer. dntb.gov.ua The intercalation of DMS14C5 into montmorillonites containing Li+, Na+, or K+ cations has been successfully demonstrated. dntb.gov.uaacs.org This method of immobilizing the ionophore within the clay structure can offer a protective effect, preventing the ionophore from leaching out of the PVC membrane and potentially enhancing the sensor's long-term stability. koreascience.kr The resulting intercalation materials have been effectively used to develop potentiometric sensors for the detection of alkali ions in solutions. dntb.gov.uabeilstein-journals.orgsemanticscholar.orgresearchgate.net

Phase-Transfer Catalysis

This compound also functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., a solid/liquid or liquid/liquid system). google.comzenodo.org Like traditional crown ethers, it operates by forming complexes with metal cations, transporting them from an aqueous or solid phase into an organic phase. google.com This process leaves the corresponding anion unencumbered and highly reactive, thereby accelerating reaction rates. google.comgelest.com

Mechanistic Studies of Anionic Displacement Reactions

The efficacy of this compound as a phase-transfer catalyst has been demonstrated in various anionic displacement reactions. google.comgelest.com By solvating alkali metal ions, it activates anions such as cyanide, acetate (B1210297), nitrite (B80452), fluoride (B91410), and iodide, making them potent nucleophiles in the organic phase. google.comzenodo.org

Mechanistic studies show that the catalytic activity is linked to its ion-binding specificity. For example, in cyanide displacement reactions with benzyl (B1604629) bromide, this compound effectively catalyzes the reaction when sodium cyanide is used, but it is less effective with potassium cyanide, reflecting its higher affinity for Na+ over K+. gelest.com This selectivity is a key feature of its catalytic behavior. Reactions proceed readily under mild conditions, highlighting the efficiency of silacrown-promoted catalysis. google.comgelest.com

| Cation Source | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| NaCN | None | 16 | 1 | gelest.com |

| NaCN | This compound | 16 | 100 | gelest.com |

| KCN | None | 4 | 1 | gelest.com |

| KCN | This compound | 4 | 3 | gelest.com |

Design of Immobilized this compound Catalysts

To improve reusability and simplify product purification, this compound can be immobilized on solid supports. google.com Functionalized silacrowns, such as those with methoxy (B1213986) groups on the silicon atom, can be chemically bonded to siliceous materials like controlled pore glass. google.com These immobilized catalysts demonstrate the same ability to catalyze reactions as their soluble counterparts, proving particularly useful in liquid/liquid phase-transfer systems. google.com The design involves reacting the silacrown ether with the support material, creating a robust and recoverable catalytic system. google.com

Functional Hybrid Materials and Composites

The unique structure of this compound, which combines a flexible polyether ring with a dimethylsilyl group, allows for its incorporation into various matrices to create functional hybrid materials and composites with tailored properties.

Intercalation into Clay Minerals for Supramolecular Materials

This compound (DMS14C5) can be intercalated into the interlayer spaces of layered clay minerals, such as montmorillonite, to form novel supramolecular materials. researchgate.netkoreascience.kr This process involves the insertion of the silacrown ether molecules between the silicate (B1173343) layers of the clay, which typically contain exchangeable cations like Li+, Na+, or K+. researchgate.netacs.orgoup.com

The intercalation is driven by the interaction between the ether oxygens of the crown ring and the interlayer cations. acs.org Spectroscopic analysis using Fourier-transform infrared spectroscopy (FTIR) provides information on the arrangement of the macrocycle within the interlayer space. researchgate.netacs.org Solid-state nuclear magnetic resonance (NMR) spectroscopy, specifically ¹³C and ²³Na NMR, confirms that the DMS14C5 molecules replace the water molecules that form the hydration shell around the interlayer cations. researchgate.netacs.org

The success and nature of the intercalation are verified using X-ray diffraction (XRD), which measures the change in the basal spacing (d-spacing) of the clay layers. researchgate.net The extent of this expansion depends on the specific cation present in the clay, demonstrating the selective interaction of the silacrown cavity. researchgate.netacs.org These hybrid silacrown-clay materials show potential for applications in developing ion-sensing devices. koreascience.krbeilstein-journals.orgsemanticscholar.org

Table 1: Effect of this compound Intercalation on Montmorillonite Basal Spacing This table is illustrative, based on typical findings in the field where intercalation leads to an expansion of clay layers.

| Exchangeable Cation | Original Basal Spacing (Å) | Basal Spacing after DMS14C5 Intercalation (Å) | Change in Spacing (Å) |

|---|---|---|---|

| Li⁺ | ~12.5 | ~16.8 | ~4.3 |

| Na⁺ | ~12.6 | ~17.0 | ~4.4 |

Integration into Sol-Gel Processes for Advanced Hybrid Materials

This compound can be incorporated into inorganic matrices through sol-gel processes to create advanced organic-inorganic hybrid materials. acs.org In this method, the silacrown ether is physically entrapped within a stable, porous network, typically silica (B1680970), which is formed by the hydrolysis and condensation of precursors like organosilanes (e.g., TMOS or TEOS). acs.org The resulting nanocomposites feature the silacrown's ion-binding capabilities integrated into a robust inorganic framework. acs.org These sol-gel derived materials are investigated for their potential use in creating electrochemical sensors and for applications requiring specific cation sensitivity. acs.orggelest.com

Application in Electroactive and Dielectric Systems (e.g., Membranes, Electrolytes)

The ability of this compound to selectively complex with alkali metal cations makes it a valuable component in electroactive and dielectric systems. gelest.com It is used as an ionophore in the fabrication of ion-selective electrodes (ISEs) and membranes for the potentiometric detection of specific ions in solution. beilstein-journals.orgresearchgate.netbeilstein-journals.org When incorporated into a poly(vinyl chloride) (PVC) based membrane, the silacrown-clay intercalation materials act as the active phase for sensing alkali-metal ions. beilstein-journals.orgsemanticscholar.org The host-guest chemistry between the silacrown and the target ion controls the ion-transport properties, which is a foundational principle for their use as solid electrolytes. acs.orggelest.com

Components in Supercapacitors and Conductive Devices

Hybrid materials derived from the intercalation of this compound into clay minerals are being explored for their potential in energy storage applications. acs.org These carbon-clay nanocomposites are considered for use as electrode materials in electrochemical devices, including supercapacitors and various conductive devices. acs.orgresearchgate.net The structured nano-architecture of these materials can facilitate ion mobility and conductivity, which are crucial properties for efficient energy storage and charge transport. acs.org

Role in Cyanoacrylate Adhesive Compositions as Accelerators

This compound functions as an effective accelerator for the cure of cyanoacrylate adhesives. epo.orgafinitica.com In these formulations, it speeds up the anionic polymerization of the cyanoacrylate monomer, leading to faster fixture times. epo.orggoogle.com It is often included as part of a multi-component accelerator system that may also feature other macrocyclic compounds like calixarenes or traditional crown ethers. epo.orgafinitica.com According to patent literature, the concentration of silacrown accelerators in the final adhesive composition typically ranges from about 0.01% to 10% by weight. epo.org

Research Tools in Chemical and Biomedical Sciences

Beyond its use in materials science, this compound serves as a versatile tool in both chemical and biomedical research. lookchem.com In organometallic chemistry, it is employed as a ligand or catalyst to improve the efficiency and selectivity of chemical reactions. lookchem.com Its ability to act as a phase-transfer catalyst is also a key application. gelest.com

In biochemistry, it is used to study molecular interactions and to understand the mechanisms of biological processes. lookchem.com In the realm of pharmaceutical chemistry, this compound is utilized in the development of novel drugs and drug delivery systems. lookchem.com Its capacity for PEGylation can enhance the water solubility and biostability of biomolecules. gelest.com The fundamental 'host-guest' chemistry of crown ethers is instrumental in research on the transport of essential elements within biological systems and in mimicking complex enzyme functions for the development of new pharmaceuticals. fishersci.nl

Application in Organometallic Chemistry as Ligands or Catalysts

This compound is utilized in organometallic chemistry as a ligand or catalyst to enhance the efficiency and selectivity of specific chemical reactions. lookchem.com Its structure allows it to form stable molecular complexes with alkaline or alkaline earth salts, both in solution and in the solid state. google.com This complexation ability is central to its function as a phase-transfer catalyst. google.com By solvating metal cations, the silacrown ether leaves the corresponding anions unencumbered, enabling them to function as powerful bases and nucleophiles. google.com

The incorporation of crown ethers into the supporting ligands of transition metal complexes is an emerging strategy for developing catalysts with tunable reactivity. rsc.org While the use of metalla-crown ethers in catalysis is a developing field, their potential is significant. rsc.org Cations held by the crown ether in the secondary coordination sphere of a transition metal catalyst can pre-organize or activate substrates, create local electric fields, and influence the primary coordination sphere of the metal center. rsc.orgunc.edu

One notable application is the use of this compound (DMS14C5) to prepare supramolecular materials through intercalation into montmorillonite layered silicates. koreascience.kroup.com These hybrid materials, which contain exchangeable cations like Li+, Na+, or K+, have applications in the development of potentiometric sensors. oup.combeilstein-journals.org

| Catalytic Application | Role of this compound | Outcome |

| Phase-Transfer Catalysis | Forms stable complexes with metal ions, solubilizing salts in organic solvents. google.com | Enhances reactivity of anions (e.g., F⁻, CN⁻) by leaving them unencumbered for nucleophilic attack. google.comdatapdf.com |

| Supramolecular Assembly | Intercalates into layered silicates like montmorillonite. oup.comacs.org | Forms hybrid organic-inorganic materials for applications such as chemical sensors. beilstein-journals.org |

| Anionic Displacement | Acts as a catalyst to facilitate displacement reactions. google.com | Enables reactions involving nitrile, acetate, nitrite, fluoride, and iodide displacements. google.com |

Use in Synthetic Organic Chemistry

The primary role of this compound in synthetic organic chemistry is as a phase-transfer catalyst. google.comgelest.com This application stems from its ability to complex metal ions and transport them from an aqueous or solid phase into an organic phase where the reaction occurs. google.comnumberanalytics.com This property is particularly useful in reactions involving anionic reagents that have poor solubility in organic solvents. google.com By sequestering the cation, the "naked" anion becomes highly reactive. google.com

This catalytic action has been demonstrated in a variety of anionic displacement reactions. google.comdatapdf.com The compound facilitates reactions by increasing the potency of nucleophiles such as acetate, azide, cyanide, fluoride, and nitrite ions. google.comdatapdf.com The general principle is similar to that of traditional crown ethers, but silacrowns offer different solubility, stability, and complexation characteristics. google.comkoreascience.kr

| Anionic Displacement Reaction | Facilitating Anion | Description |

| Nitrile Displacement | CN⁻ | Catalyzes the displacement of a leaving group by a cyanide anion. google.com |

| Acetate Displacement | CH₃COO⁻ | Facilitates nucleophilic substitution using an acetate anion. google.comdatapdf.com |

| Nitrite Displacement | NO₂⁻ | Enables the introduction of a nitro group via nucleophilic attack by a nitrite anion. google.comdatapdf.com |

| Fluoride Displacement | F⁻ | Promotes fluorination reactions by enhancing the nucleophilicity of the fluoride ion. google.comdatapdf.com |

| Iodide Displacement | I⁻ | Assists in the displacement of a leaving group by an iodide anion. google.com |

Exploration of Physiological Effects Related to Ionophoric Properties

The physiological effects of crown ethers are generally attributed to their ionophoric properties, which is their ability to transport ions across lipid membranes. researchgate.net While traditional crown ethers have shown significant toxicity that has limited their therapeutic evaluation, silacrowns like this compound are being explored as potentially less toxic alternatives. google.comresearchgate.net The reduced toxicity may be linked to the susceptibility of the Si-O-C bond in silacrowns to hydrolytic cleavage, which would result in a ring-opened compound with markedly reduced ionophoric capabilities. researchgate.net

The ionophoric nature of silacrowns has been demonstrated in their ability to transport organic salts across liquid membranes. datapdf.com Preliminary studies on the physiological effects of silacrowns have been conducted on cardiac myocyte cell lines. researchgate.net For instance, research on HL-1 cells, an atrial muscle cell line, showed that silacrowns can inhibit spontaneous Ca2+ transients that are driven by action potentials. researchgate.net This effect was reversible when the extracellular potassium chloride concentration was increased to cause plasma membrane depolarization. researchgate.net These findings suggest that the physiological effects of silacrowns may be due to their impact on membrane potential and the suppression of action potential firing. researchgate.net

| Cellular Study Finding | Compound Type | Observed Effect | Potential Mechanism |

| Inhibition of Ca²⁺ Transients | Silacrown Ethers | Rapid inhibition of spontaneous Ca²⁺ transients in HL-1 atrial muscle cells. researchgate.net | Effects on membrane potential and suppression of action potential firing. researchgate.net |

| Ion Transport | Silacrown Ethers | Capable of transporting metal ions across membranes. koreascience.krdatapdf.com | Ionophoric property due to the macrocyclic structure complexing with cations. koreascience.krresearchgate.net |

Comparative Analysis with Conventional Crown Ethers and Other Macrocycles

Comparison of Ion Binding Affinities and Selectivity Profiles

The replacement of a carbon atom with a silicon atom in the crown ether framework has a notable impact on the molecule's ability to bind with various ions. Silacrowns, including dimethylsila-14-crown-5, generally exhibit complexation properties that are remarkably similar to traditional crown ethers. google.com They can form stable molecular complexes with alkaline or alkaline earth salts. google.com The selectivity of crown ethers for specific cations is largely dependent on the compatibility between the cation's size and the crown ether's cavity size. wikipedia.org For instance, 18-crown-6 (B118740) shows a high affinity for potassium ions, 15-crown-5 (B104581) for sodium ions, and 12-crown-4 (B1663920) for lithium ions. wikipedia.org

Studies on various 14-crown-4 derivatives have shown a high selectivity for lithium ions (Li+) over other alkali and alkaline earth metal ions like sodium (Na+) and magnesium (Mg2+). nih.gov This selectivity is influenced by the electrostatic interactions between the cation and the oxygen atoms of the crown ether. nih.gov In the case of this compound, while specific binding affinity data is not extensively detailed in the provided results, the general behavior of silacrowns suggests a modified yet potent ionophoric character. koreascience.kr The introduction of silicon can alter the electron density of the coordinating oxygen atoms, thereby influencing the binding strength and selectivity. rsc.org For example, DFT calculations on a tetrasila researchgate.netcrown-4 showed a significantly higher complexation ability for Li+ compared to the all-carbon researchgate.netcrown-4. rsc.org This suggests that the inclusion of silicon can enhance binding affinity for certain cations.

The table below presents a conceptual comparison of ion binding selectivity.

| Macrocycle | Primary Cation Selectivity | Reference |

| 12-crown-4 | Li+ | wikipedia.org |

| 15-crown-5 | Na+ | wikipedia.org |

| 18-crown-6 | K+ | wikipedia.org |

| This compound | Likely Li+ (based on 14-crown-4 derivatives) | nih.gov |

Structural and Conformational Contrasts (e.g., Si-O bond length effects)

The most significant structural difference between this compound and its analogous conventional crown ether, 15-crown-5, lies in the geometry around the silicon atom. The substitution of a -CH2-CH2- unit with a -Si(CH3)2- group introduces longer silicon-oxygen (Si-O) bonds compared to carbon-oxygen (C-O) bonds. google.com The predicted bond lengths for Si-O and C-O are approximately 1.77 Å and 1.42 Å, respectively, based on covalent radii, with experimental values around 1.62 Å for Si-O and 1.43 Å for C-O. researchgate.net

Furthermore, the bond angles are significantly different. The C-O-C bond angle in ethers is generally smaller than the Si-O-Si angle in siloxanes. rsc.org For example, the calculated R-O-R bond angle in dimethyl ether is about 112°, while in disiloxane (B77578) it is much larger at around 150.3°. researchgate.net These structural parameters—longer bonds and wider angles involving silicon—lead to a more flexible and differently shaped cavity compared to conventional crown ethers, which in turn influences their complexation behavior. rsc.orguni-marburg.de In some hybrid disila-crown ether complexes, the introduction of disilane (B73854) units leads to an asymmetric structure. rsc.org

The table below summarizes the key structural differences.

| Parameter | Conventional Crown Ethers (e.g., 15-crown-5) | Silacrown Ethers (e.g., this compound) | Reference |

| Repeating Unit | -CH2-CH2-O- | Contains -Si(CH3)2-O- | google.com |

| C-O Bond Length | ~1.43 Å | N/A | researchgate.net |

| Si-O Bond Length | N/A | ~1.62 Å | researchgate.net |

| C-O-C Bond Angle | ~112° (in dimethyl ether) | N/A | researchgate.netuni-marburg.de |

| Si-O-Si Bond Angle | N/A | ~144-150° (in disiloxanes) | researchgate.netuni-marburg.de |

Performance Assessment in Catalytic and Sensing Applications

Silacrown ethers, including this compound, have demonstrated utility as phase-transfer catalysts. google.com By solvating metal cations, they leave the corresponding anions "naked" and more reactive, thereby facilitating anionic displacement reactions. google.com Their catalytic activity is a direct consequence of their ability to complex metal ions and transport them between phases. koreascience.kr

In the realm of chemical sensing, this compound has been investigated for its potential in creating ion-selective electrodes. koreascience.krbeilstein-journals.orgnih.gov Specifically, it has been intercalated into montmorillonite (B579905) clay layers to produce materials for potentiometric sensors aimed at detecting alkali-metal ions. koreascience.krbeilstein-journals.orgnih.govsemanticscholar.org These nanoengineered materials can be incorporated into PVC-based electrodes. beilstein-journals.orgnih.gov The principle behind these sensors is the selective complexation of target ions by the silacrown ether, which generates a measurable potential difference. koreascience.kr The unique ionophoric character of silacrowns makes them promising candidates for the development of sensitive and selective chemical sensors. koreascience.kr

Examination of Hybrid Crown Ether Systems (e.g., Disilacrowns, Carbosilane Dendrimers)

The concept of incorporating silicon into macrocyclic structures extends beyond simple monosilacrowns to more complex hybrid systems like disilacrowns and carbosilane dendrimers functionalized with crown ethers.

Disilacrowns are crown ethers that contain two or more silicon atoms in the ring. koreascience.kr The introduction of disilane units (-SiMe2-SiMe2-) can, contrary to expectations, lead to stable complexes with stabilities comparable to those of organic crown ethers. rsc.org DFT calculations and experimental studies on hybrid disila-crown ethers have shown that these molecules can possess a high coordination ability, sometimes even exceeding that of their all-carbon analogues for certain cations like Li+. rsc.orgrsc.org These systems can be synthesized through template-assisted coupling reactions using metal ions to guide the formation of specific macrocycle sizes. d-nb.info

Carbosilane dendrimers are highly branched, tree-like molecules with a silicon-carbon framework. rsc.org Attaching crown ether or silacrown ether units to the periphery of these dendrimers creates multivalent ionophores. researchgate.netthieme-connect.com These functionalized dendrimers have been synthesized and studied for their ability to form complexes with alkali ions. researchgate.netthieme-connect.com ESI-TOF mass spectrometry studies have confirmed this complexation, suggesting their potential use as ionophores in chemical sensors. researchgate.netthieme-connect.com For example, a 15-crown-5-functionalized carbosilane dendrimer has been successfully used as an ionophore in an ammonium-selective electrode. nih.gov These hybrid systems combine the recognition properties of crown ethers with the unique structural and physical properties of dendrimers. koreascience.kr

Future Research Directions and Emerging Trends

Design of Novel Dimethylsila-14-crown-5 Architectures for Tailored Specificity

One promising avenue is the development of crown ether-functionalized carbosilane dendrimers. koreascience.krresearchgate.net In this approach, this compound moieties would be grafted onto the periphery of tree-like dendritic polymers. This strategy offers several advantages:

Cooperative Binding: The high density of binding sites on the dendrimer surface could lead to cooperative effects, enhancing the strength and selectivity of cation complexation.

Tunable Solubility: The core structure of the dendrimer can be modified to control the solubility of the entire assembly in various media.

Scaffolding for Sensors: These dendritic structures can serve as robust scaffolds for creating highly sensitive and selective chemical sensors. koreascience.kr

Another area of exploration involves modifying the substituents on the silicon atom. While the "dimethyl" version is standard, replacing the methyl groups with other organic radicals (such as phenyl, vinyl, or longer alkyl chains) can alter the lipophilicity, steric hindrance, and electronic properties of the silacrown, thereby fine-tuning its complexation behavior for specific target ions. google.comkoreascience.kr

Exploration in Advanced Energy Storage Systems (e.g., Ionic Batteries)

The field of energy storage represents a compelling new frontier for silacrown ethers. This compound is being investigated as a potential component in advanced battery technologies, particularly as an electrolyte material for lithium-ion (Li-ion) batteries. gelest.com Its properties make it an attractive candidate for next-generation solid-state or polymer electrolytes.

The key attributes of this compound relevant to energy storage include:

Ionophoric Properties: Its ability to form stable complexes with metal ions, especially alkali metals like Li+, is crucial for facilitating ion transport between the battery's electrodes. google.comgelest.com

Liquid State: As a liquid of moderate viscosity, it can be incorporated into polymer matrices to create flexible, solid-state electrolytes, which offer safety advantages over traditional liquid electrolytes. google.com

Electrochemical Stability: Organosilicon materials are being explored for various renewable energy applications, including as components for membranes and electrolytes, suggesting a degree of electrochemical stability necessary for battery applications. gelest.com

Future research will likely focus on synthesizing and testing polymer membranes containing this compound, evaluating their ionic conductivity, electrochemical window, and long-term stability in working battery cells.

Integration into Complex Supramolecular Assemblies and Self-Organizing Systems

Supramolecular chemistry, which studies chemical systems composed of multiple, organized molecules, is a field where this compound is showing significant promise. nih.gov An emerging trend is the integration of this silacrown into larger, self-organizing systems to create novel functional materials. oup.com

A prominent example of this is the intercalation of this compound into the layers of clay minerals like montmorillonite (B579905). koreascience.kracs.orgdntb.gov.ua This process creates highly organized, nano-engineered hybrid materials where the silacrown molecules are confined within the 2D galleries of the silicate (B1173343) layers. acs.orgnih.govsemanticscholar.orgbeilstein-journals.org This confinement influences the conformation of the silacrown and its interaction with cations. acs.orgdntb.gov.ua These supramolecular assemblies are particularly relevant for creating the active phase in chemical sensors. koreascience.krdntb.gov.ua The interaction of this compound with cations within these layered systems has been shown to be different from its behavior in solution, highlighting the unique chemical environment created by the self-assembly process. acs.orgdntb.gov.ua

Development of Enhanced Spectroscopic and Computational Methodologies for Characterization

As this compound is integrated into increasingly complex systems, the need for advanced methods to characterize its structure and behavior becomes paramount. Research is focusing on combining various spectroscopic techniques with computational modeling to gain a deeper understanding of its interactions.